3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid
Overview
Description
3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid derivatives with appropriate anilines. One common method includes the use of DMSO as both a solvent and a one-carbon synthon, with molecular iodine as a catalyst and potassium persulfate as an additive . The reaction conditions often involve heating and refluxing to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties, such as luminescent compounds.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in cellular processes. The compound’s quinazoline moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells . Molecular docking studies have shown that it can bind to the active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylquinazolin-4(3H)-one: Known for its antimicrobial and anticancer properties.
2-Methylquinazolin-4(3H)-one: Exhibits antifungal and anti-inflammatory activities.
4(3H)-Quinazolinone derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid stands out due to its specific substitution pattern, which enhances its biological activity and specificity. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-14-9-11-15(12-10-14)20-24-19-8-3-2-7-18(19)21(25-20)23-17-6-4-5-16(13-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXBITQAAAHTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.